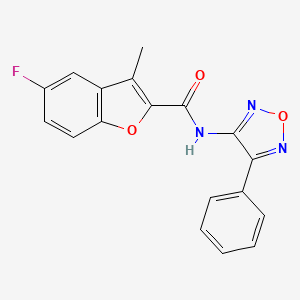
Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI) is a synthetic peptide derivative of bradykinin, a naturally occurring peptide that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. The modification at the 7th position with N-methyl-D-phenylalanine enhances its stability and bioactivity, making it a valuable compound for scientific research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling of amino acids: Each amino acid, including N-methyl-D-phenylalanine, is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place.
Análisis De Reacciones Químicas
Types of Reactions
Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Explored for its potential therapeutic applications in treating conditions like inflammation, hypertension, and pain.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI) involves binding to bradykinin receptors (B1 and B2 receptors) on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological effects such as vasodilation, increased vascular permeability, and pain sensation. The modification with N-methyl-D-phenylalanine enhances its binding affinity and stability, making it more effective in eliciting these responses.
Comparación Con Compuestos Similares
Similar Compounds
Bradykinin: The natural peptide from which Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI) is derived.
Des-Arg9-bradykinin: A bradykinin analog with a modification at the 9th position.
Lys-bradykinin: A bradykinin analog with an additional lysine residue.
Uniqueness
Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI) is unique due to the specific modification at the 7th position, which enhances its stability and bioactivity compared to other bradykinin analogs. This makes it a valuable tool for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H77N15O11/c1-68(44(31-36-19-9-4-10-20-36)49(76)66-40(30-35-17-7-3-8-18-35)47(74)65-38(53(80)81)22-12-26-62-55(59)60)51(78)41(33-71)67-46(73)39(29-34-15-5-2-6-16-34)64-45(72)32-63-48(75)42-23-13-27-69(42)52(79)43-24-14-28-70(43)50(77)37(56)21-11-25-61-54(57)58/h2-10,15-20,37-44,71H,11-14,21-33,56H2,1H3,(H,63,75)(H,64,72)(H,65,74)(H,66,76)(H,67,73)(H,80,81)(H4,57,58,61)(H4,59,60,62) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBTXKGNCKTYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H77N15O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1124.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

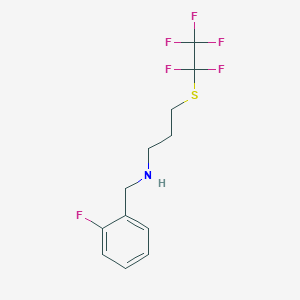
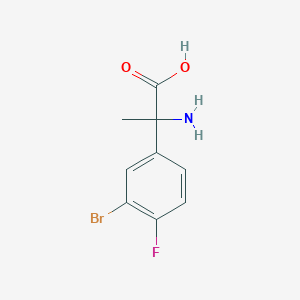

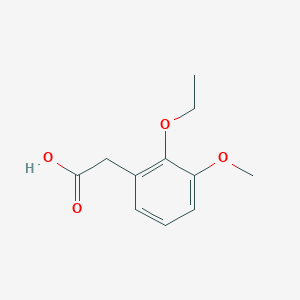

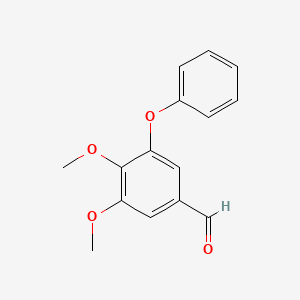

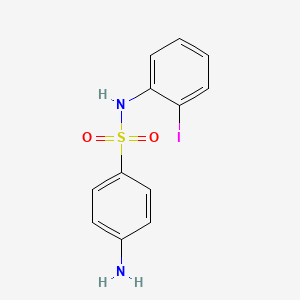
![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)

![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)
![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)
